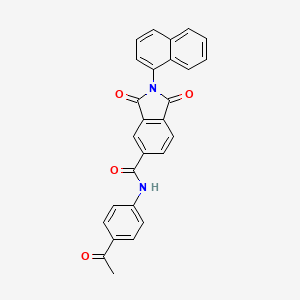![molecular formula C22H23Cl2N3O B11701591 Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]- CAS No. 1321802-62-3](/img/structure/B11701591.png)
Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYL-N-{3-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE is a complex organic compound It features a cyclopropane ring, a dichloroethenyl group, and a diazenyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopropane ring, the introduction of the dichloroethenyl group, and the diazenyl substitution on the phenyl ring. Typical reactions might include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Halogenation: Introduction of the dichloroethenyl group using reagents like dichlorocarbene.
Diazotization and Coupling: Formation of the diazenyl group through diazotization of an amine followed by coupling with a phenyl ring.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the diazenyl group or the cyclopropane ring.
Reduction: Reduction reactions could target the dichloroethenyl group or the diazenyl group.
Substitution: Various substitution reactions could occur, particularly on the phenyl ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be studied for its reactivity and stability, providing insights into the behavior of cyclopropane and diazenyl-containing compounds.
Biology
Biologically, it might be investigated for potential bioactivity, such as antimicrobial or anticancer properties, given the presence of reactive groups.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit specific biological activities.
Industry
Industrially, the compound might be used as an intermediate in the synthesis of more complex molecules or materials.
作用機序
The mechanism of action would depend on the specific application. For example, if the compound exhibits antimicrobial activity, it might disrupt cell membranes or interfere with metabolic pathways. Molecular targets could include enzymes or receptors involved in these processes.
類似化合物との比較
Similar Compounds
Cyclopropane Derivatives: Compounds with similar cyclopropane rings, such as cyclopropane carboxylic acids.
Diazenyl Compounds: Other diazenyl-substituted phenyl compounds, like azobenzenes.
Dichloroethenyl Compounds: Compounds with dichloroethenyl groups, such as certain pesticides.
特性
CAS番号 |
1321802-62-3 |
|---|---|
分子式 |
C22H23Cl2N3O |
分子量 |
416.3 g/mol |
IUPAC名 |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H23Cl2N3O/c1-13-7-5-6-8-17(13)26-27-18-10-9-15(11-14(18)2)25-21(28)20-16(12-19(23)24)22(20,3)4/h5-12,16,20H,1-4H3,(H,25,28) |
InChIキー |
RMCWHDHXBHEBHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11701516.png)

![3-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B11701519.png)

![{2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B11701540.png)
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701545.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701549.png)


![4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11701564.png)
![methyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]tryptophanate](/img/structure/B11701575.png)

![2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11701583.png)

